molecular formula C16H24N2O3S B2381787 N1-(tert-butyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide CAS No. 1091417-27-4

N1-(tert-butyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Cat. No.: B2381787
CAS No.: 1091417-27-4
M. Wt: 324.44
InChI Key: BZIRDFGEHIRMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(tert-butyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a complex organic compound that features a unique structure combining a thiophene ring, a tetrahydropyran ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving thiophene and oxalamide groups.

Mechanism of Action

The mechanism of action of N1-(tert-butyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the oxalamide group can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N1-(tert-butyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N1-(tert-butyl)-N2-(pyridin-2-ylmethyl)oxalamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

N1-(tert-butyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is unique due to the presence of both a thiophene ring and a tetrahydropyran ring, which can impart distinct electronic and steric properties compared to other similar compounds.

Properties

IUPAC Name

N'-tert-butyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-15(2,3)18-14(20)13(19)17-11-16(6-8-21-9-7-16)12-5-4-10-22-12/h4-5,10H,6-9,11H2,1-3H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIRDFGEHIRMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC1(CCOCC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.